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Trotabresib in Glioblastoma: Application Note

This document provides a summary of the clinical development and methodology for using trotabresib in
combination with radiotherapy and temozolomide for the treatment of newly diagnosed glioblastoma

(ndGBM).

Background & Rationale

Glioblastoma (GBM) remains the most lethal primary brain tumor in adults. The standard of care (Stupp
protocol), which involves maximal safe surgical resection followed by radiotherapy (RT) with concomitant
temozolomide (TMZ) and subsequent adjuvant TMZ, has a poor prognosis with a median overall survival of
only 14-16 months and a 5-year survival rate of less than 10% [1] [2] [3]. A significant challenge in treating
GBM is the blood-brain barrier (BBB), which prevents many therapeutic agents from reaching effective

concentrations in the brain [1] [4].

Trotabresib (CC-90010) is a novel, oral, reversible small-molecule inhibitor of the Bromodomain and
Extraterminal (BET) family of proteins (BRD2, BRD3, BRD4, BRDT) [1] [5]. BET proteins are epigenetic
"readers" that regulate the expression of key oncogenes. The rationale for combining trotabresib with the

standard GBM regimen is multi-faceted:

e BBB Penetration: Trotabresib has demonstrated the ability to cross the BBB, with a brain tumor
tissue-to-plasma ratio of 0.84 measured in a window-of-opportunity study [1].
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e Sensitization to TMZ: Preclinical studies indicate that trotabresib downregulates the expression of
0O6-methylguanine-DNA methyltransferase (MGMT), a DNA repair enzyme associated with resistance
to TMZ [1].

¢ Radiosensitization: BET inhibition has been shown in preclinical models to potentiate the effects of
ionizing radiation [1] [2].

Clinical Data Summary (Phase Ib)

The following data is derived from the CC-90010-GBM-002 (NCT04324840) phase Ib, dose-escalation
study [1].

Table 1: Trotabresib Dosing and Safety Profile

Concomitant Setting (with RT +

Parameter Adjuvant Setting (with TMZ)
T™Z)

Recommended Phase Il 30 mg, 4 days on/24 days off 30 mg, 4 days on/24 days off

Dose (RP2D)

Safety & Tolerability Well tolerated Well tolerated

Most Common Treatment-  Mild to moderate; primarily Mild to moderate; primarily

Related Adverse Events hematological (thrombocytopenia, hematological (thrombocytopenia,

(TRAES) neutropenia) [1] [5] neutropenia) [1] [5]

Median Treatment 34 weeks 33 weeks

Duration

Table 2: Preliminary Efficacy Outcomes (Phase Ib)

Efficacy Parameter Concomitant Setting  Adjuvant Setting
6-Month Progression-Free Survival 69.2% 57.8%
(PFS) Rate
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Efficacy Parameter Concomitant Setting  Adjuvant Setting

Objective Response Data not specified in 1 patient achieved Complete
result Response (CR)

Patients Remaining on Treatment at 6/14 (43%) 5/18 (28%)

Last Follow-up

Pharmacokinetics (PK) and Pharmacodynamics (PD): The PK profile of trotabresib was consistent with
previous monotherapy studies. Co-administration with TMZ and RT did not significantly alter its

pharmacokinetics. Pharmacodynamic analyses confirmed target engagement in both treatment settings [1].

Experimental Protocol: Concomitant Treatment Phase

Below is a detailed methodology for the concomitant treatment phase (trotabresib with RT and TMZ) as
established in the phase Ib study.

1. Primary Objective To determine the safety, tolerability, maximum tolerated dose (MTD), and
Recommended Phase II Dose (RP2D) of trotabresib in combination with concomitant TMZ and

radiotherapy in patients with ndGBM.

2. Patient Population * Inclusion Criteria: Adults with newly diagnosed, histologically confirmed WHO
Grade IV glioblastoma; must have undergone complete or partial tumor resection; stable or decreasing
corticosteroid dose within 5 days prior to initiation; Karnofsky Performance Status (KPS) > 70. * Exclusion

Criteria: Prior chemotherapy or radiosurgery for GBM; significant uncontrolled medical conditions.
3. Treatment Regimen & Dosing The concomitant phase begins after maximal safe surgical resection.

Table 3: Concomitant Phase Drug Administration

Component Dosage and Schedule Duration
Radiotherapy Focal radiation at a total dose of 60 Gy, 6 weeks
(RT) administered in 30 fractions of 2.0 Gy each, 5 days

per week.
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Component Dosage and Schedule Duration

Temozolomide 75 mg/mz2, administered orally once daily 6 weeks (up to 49 days)

(TMZ) throughout the RT course (7 days per week).

Trotabresib RP2D: 30 mg, administered orally once daily on Throughout the 6-week
Days 1-4 of a 28-day cycle (4 days on/24 days off).  concomitant phase and
The first cycle begins within the first 5 days of continued into the adjuvant
starting RT+TMZ. phase.

4. Key Assessments & Procedures * Safety Monitoring: Physical examinations, vital signs, ECOG
performance status, and standard laboratory tests (hematology, clinical chemistry, urinalysis) should be
conducted at baseline and regularly throughout treatment. Adverse events are graded according to the NCI
CTCAE. * Efficacy Evaluation: Tumor response is assessed by MRI per RANO criteria. In the phase Ib
study, scans were performed at baseline, after the concomitant phase, and every 8 weeks thereafter until
disease progression. * Pharmacokinetic (PK) Sampling: Blood samples for trotabresib plasma
concentration are collected at predefined timepoints (e.g., pre-dose, and multiple post-dose) during the first
cycle to characterize C~max~ and AUC. * Pharmacodynamic (PD) Biomarkers: Exploratory analysis may
include measurement of downstream gene expression targets (e.g., MYC) in peripheral blood mononuclear
cells (PBMCs) to confirm BET inhibition [1].

Mechanism of Action & Signaling Pathway

The following diagram illustrates the proposed mechanism by which trotabresib enhances the efficacy of

radiotherapy and temozolomide in glioblastoma.
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This diagram visualizes the core hypothesis: Trotabresib inhibits BET proteins like BRD4, which
downregulates key oncogenes and the DNA repair protein MGMT. This dual action is proposed to cripple the
tumor's defense mechanisms, thereby enhancing the cell-killing effects of radiotherapy and temozolomide [1]

[2] [3].

Discussion and Future Directions

The phase Ib data establishes a foundation for the further development of trotabresib in GBM. The defined
RP2D of 30 mg (4 days on/24 days off) was well-tolerated in combination with RT+TMZ, with a promising
6-month PFS rate of 69.2% [1].

e Ongoing Research: Based on these results, patient enrollment has started for the randomized
phase Il dose expansion segment of the CC-90010-GBM-002 trial. This next phase will directly
compare the trotabresib combination regimen (concomitant — adjuvant — maintenance) against the
standard of care [1].

e Considerations for Drug Development:

o Patient Selection: Future studies may explore biomarkers, such as MGMT promoter
methylation status, to identify patient subgroups that derive the greatest benefit from
trotabresib combination therapy.

o Combination Strategies: The spatial heterogeneity of GBM suggests that niche-specific
epigenetic interventions (e.g., BET inhibitors in perivascular niches, EZH2 inhibitors at invasive
edges) may be required for optimal efficacy [2].

o Trial Design: The successful use of a "window-of-opportunity” study to demonstrate BBB
penetration highlights the value of such innovative trial designs in neuro-oncology drug
development [1] [4].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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